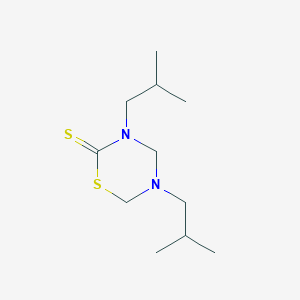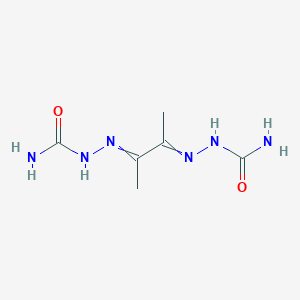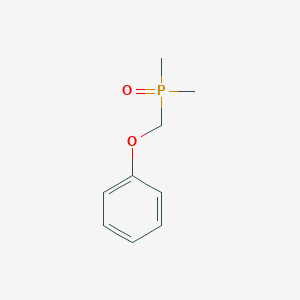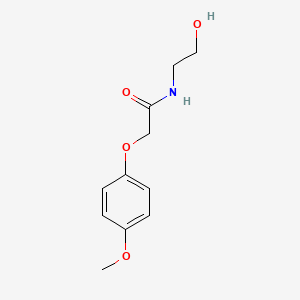
3,3'-(1,4-Phenylene)bis(1-phenylprop-2-yn-1-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-(1,4-Phenylene)bis(1-phenylprop-2-yn-1-one) is an organic compound that belongs to the class of alkynones This compound is characterized by the presence of two phenylprop-2-yn-1-one groups attached to a central 1,4-phenylene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(1,4-Phenylene)bis(1-phenylprop-2-yn-1-one) typically involves a multi-step process. One common method is the sequentially palladium-catalyzed multicomponent approach. This method involves the following steps :
Kumada-type coupling: Aryl iodides are coupled with ethynyl magnesium bromide in the presence of a palladium catalyst to form intermediate terminal alkynes.
Sonogashira coupling: The intermediate terminal alkynes are then coupled with benzoyl chloride in the presence of a palladium catalyst to form the final product.
The reaction conditions for these steps typically involve the use of a palladium catalyst, ethynyl magnesium bromide, and benzoyl chloride under controlled temperature and pressure conditions.
Industrial Production Methods
While specific industrial production methods for 3,3’-(1,4-Phenylene)bis(1-phenylprop-2-yn-1-one) are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-(1,4-Phenylene)bis(1-phenylprop-2-yn-1-one) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones.
Reduction: Reduction reactions can convert the alkynone groups to alkenes or alkanes.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
Oxidation: Diketones
Reduction: Alkenes or alkanes
Substitution: Various substituted phenyl derivatives
Applications De Recherche Scientifique
3,3’-(1,4-Phenylene)bis(1-phenylprop-2-yn-1-one) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials, such as polymers and molecular electronics.
Mécanisme D'action
The mechanism of action of 3,3’-(1,4-Phenylene)bis(1-phenylprop-2-yn-1-one) involves its interaction with various molecular targets and pathways. The compound’s alkynone groups can participate in nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules. This can result in the inhibition or activation of specific enzymes or receptors, thereby exerting its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,3’-(1,4-Phenylene)bis(1-(2-furyl)-2-propen-1-one)
- 3,3’-(1,4-Phenylene)bis(1-(2-aminophenyl)prop-2-en-1-one)
- 3,3’-(1,4-Phenylene)bis(1-(2,5-dimethyl-3-thienyl)prop-2-en-1-one)
Uniqueness
3,3’-(1,4-Phenylene)bis(1-phenylprop-2-yn-1-one) is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
52714-30-4 |
|---|---|
Formule moléculaire |
C24H14O2 |
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
3-[4-(3-oxo-3-phenylprop-1-ynyl)phenyl]-1-phenylprop-2-yn-1-one |
InChI |
InChI=1S/C24H14O2/c25-23(21-7-3-1-4-8-21)17-15-19-11-13-20(14-12-19)16-18-24(26)22-9-5-2-6-10-22/h1-14H |
Clé InChI |
APLACSVGMBXINH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C#CC2=CC=C(C=C2)C#CC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-chloro-N-[4-(3-chloropropanoylamino)butyl]propanamide](/img/structure/B14644585.png)





![[tert-butyl(nitroso)amino]methyl acetate](/img/structure/B14644615.png)





